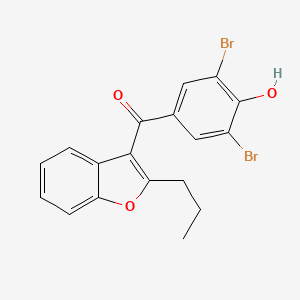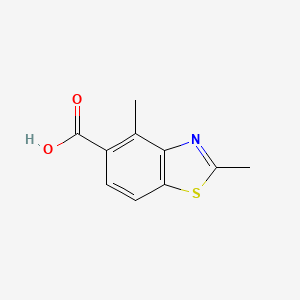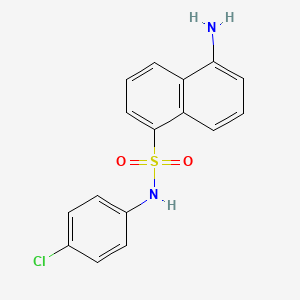
(3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone, also known as benzbromarone, is a compound with significant pharmacological properties. It is primarily known for its potent uricosuric effects, which make it useful in the treatment of gout and hyperuricemia. The compound is a derivative of benzofuran and contains bromine atoms, which contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone involves several steps. One common method starts with the bromination of 4-hydroxybenzaldehyde to obtain 3,5-dibromo-4-hydroxybenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-propylbenzofuran to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and acylation reactions under controlled conditions. The process requires careful handling of bromine and other reagents to ensure safety and high yield. The final product is purified using recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating gout and hyperuricemia.
Mechanism of Action
The mechanism of action of (3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone involves the inhibition of xanthine oxidase, an enzyme responsible for the production of uric acid. By inhibiting this enzyme, the compound reduces the levels of uric acid in the blood, thereby alleviating the symptoms of gout and hyperuricemia. The molecular targets include the active site of xanthine oxidase, where the compound binds and prevents the enzyme from catalyzing the oxidation of hypoxanthine to uric acid .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used to treat gout.
Febuxostat: A non-purine selective inhibitor of xanthine oxidase.
Probenecid: A uricosuric agent that increases the excretion of uric acid.
Uniqueness
(3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone is unique due to its dual mechanism of action, which includes both uricosuric and xanthine oxidase inhibitory effects. This dual action makes it particularly effective in reducing uric acid levels compared to other compounds that only target one pathway .
Properties
CAS No. |
628691-21-4 |
|---|---|
Molecular Formula |
C18H14Br2O3 |
Molecular Weight |
438.1 g/mol |
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-(2-propyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C18H14Br2O3/c1-2-5-15-16(11-6-3-4-7-14(11)23-15)17(21)10-8-12(19)18(22)13(20)9-10/h3-4,6-9,22H,2,5H2,1H3 |
InChI Key |
XWZAKIFWMHVOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)

![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)

![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)

![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)


![2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-](/img/structure/B12583164.png)


